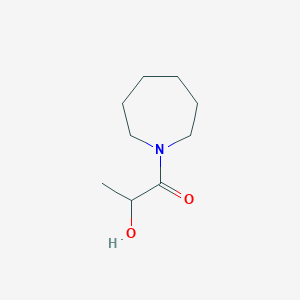
(3-Amino-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone
Descripción general
Descripción
(3-Amino-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone is a useful research compound. Its molecular formula is C12H16N2O3S and its molecular weight is 268.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrochemical Synthesis of Novel Derivatives : Largeron and Fleury (1998) described a two-step one-pot electrochemical synthesis process for novel 8-amino-1,4-benzoxazine derivatives, which possess anti-stress oxidative properties. This process involves the reaction of the electrogenerated 3,4-quinone with amino alcohols leading to 1,4-benzoxazin-8-one species, which can undergo subsequent amine addition reactions (Largeron & Fleury, 1998).
Anticancer Agents Synthesis : A study by Battula et al. (2017) focused on synthesizing and biologically evaluating a new series of thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrids as potential anticancer agents. This involved creating derivatives which were tested in vitro for anticancer activity against several cancer cell lines, showing potential anticancer activity (Battula et al., 2017).
Synthesis and Docking Studies of Thiazol Derivatives : Shahana and Yardily (2020) synthesized novel compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and conducted density functional theory (DFT) and docking studies to understand their antibacterial activity (Shahana & Yardily, 2020).
Study on p38 MAP Kinase Inhibitors : Ottosen et al. (2003) reported the synthesis and structure-activity relationship of 4-aminobenzophenones, a novel compound class with high antiinflammatory activity. These compounds were found to be potent p38 MAP kinase inhibitors, a crucial enzyme in inflammatory processes (Ottosen et al., 2003).
Molecular Docking for Antiviral Activity : FathimaShahana and Yardily (2020) synthesized a novel compound for antiviral activity analysis. They carried out molecular docking to understand the pharmacokinetic behavior and hydrogen bonding interaction of the analogue (FathimaShahana & Yardily, 2020).
Crystal Structure Analysis : Naveen et al. (2007) synthesized and characterized a compound through spectroscopic and X-ray diffraction methods, providing insight into its molecular structure (Naveen et al., 2007).
Propiedades
IUPAC Name |
(3-amino-4-methylphenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-9-2-3-10(8-11(9)13)12(15)14-4-6-18(16,17)7-5-14/h2-3,8H,4-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQGTNCONFQYRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCS(=O)(=O)CC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-(Cyclopropylmethoxy)-3-methoxyphenyl]ethan-1-amine](/img/structure/B7863542.png)










